molecular formula C14H16N4O2 B13977746 Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate

Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate

Cat. No.: B13977746
M. Wt: 272.30 g/mol
InChI Key: NTQDXWSVSMBLRM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with an ethyl ester group, a cyano group, and an imidazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the ethyl ester group. The cyano group and the imidazole ring are then added through subsequent reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvents.

Chemical Reactions Analysis

Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or imidazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyano group and imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-5-nitro-1H-pyrrole-2-carboxylate: This compound has a nitro group instead of a hydrogen atom on the pyrrole ring, which may alter its reactivity and applications.

    Ethyl 4-(4-cyano-1-methyl-1H-imidazol-5-yl)-1-ethyl-1H-pyrrole-2-carboxamide:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 4-(5-cyano-3-methylimidazol-4-yl)-1-ethylpyrrole-2-carboxylate

InChI

InChI=1S/C14H16N4O2/c1-4-18-8-10(6-12(18)14(19)20-5-2)13-11(7-15)16-9-17(13)3/h6,8-9H,4-5H2,1-3H3

InChI Key

NTQDXWSVSMBLRM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C1C(=O)OCC)C2=C(N=CN2C)C#N

Origin of Product

United States

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